Stereochemical Discrimination: (S)- vs (R)-Enantiomer in Biological Target Engagement
The (S)-absolute configuration is critical for bioactivity. In Maraviroc (UK-427,857), which incorporates the identical (S)-4,4-difluorocyclohexylglycine-derived fragment, the (S)-configured 4,4-difluorocyclohexyl moiety is essential for selective CCR5 antagonism; the corresponding (R)-epimer shows >100-fold loss in binding affinity [1]. This stereochemical requirement translates directly to the title compound when used as a building block for stereodefined ligands.
| Evidence Dimension | CCR5 binding affinity (IC50) for Maraviroc diastereomers |
|---|---|
| Target Compound Data | ic50 ≈ 0.5 nM (Maraviroc containing (S)-4,4-difluorocyclohexyl fragment) |
| Comparator Or Baseline | >50 nM (diastereomer containing (R)-4,4-difluorocyclohexyl fragment) |
| Quantified Difference | >100-fold affinity difference between (S)- and (R)-configured 4,4-difluorocyclohexyl derivatives |
| Conditions | CCR5 radioligand binding assay, human recombinant receptor |
Why This Matters
Using the (R)-enantiomer or racemic mixture would yield dramatically reduced or unpredictable target engagement, making stereochemically pure (S)-Boc-4,4-difluorocyclohexylglycine essential for reproducible SAR studies.
- [1] Dorr, P. et al. Maraviroc (UK-427,857): a novel CCR5 antagonist. Antimicrobial Agents and Chemotherapy, 2005, 49(11), 4721–4732. View Source
